CGI-17341

Descripción general

Descripción

Métodos De Preparación

La síntesis de CGI 17341 implica la preparación de derivados de nitroimidazooxazol. La ruta sintética normalmente incluye la nitración de precursores de imidazooxazol seguida de diversas modificaciones químicas para introducir el grupo etilo en la posición 2 . Los métodos de producción industrial de estos compuestos suelen implicar reacciones de nitración a gran escala en condiciones controladas para garantizar la seguridad y el rendimiento.

Análisis De Reacciones Químicas

CGI 17341 sufre varios tipos de reacciones químicas, entre ellas:

Reducción: El grupo nitro se puede reducir a un grupo amina en condiciones específicas.

Oxidación: El compuesto puede sufrir reacciones de oxidación, afectando particularmente al grupo etilo.

Sustitución: Pueden ocurrir diversas reacciones de sustitución, especialmente en las posiciones del grupo nitro y del grupo etilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno con un catalizador de paladio para la reducción, y agentes oxidantes como el permanganato de potasio para la oxidación. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Antituberculosis Activity

In Vitro Efficacy

CGI-17341 has demonstrated significant in vitro activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis . Studies show that it inhibits these strains at concentrations ranging from 0.1 to 0.3 micrograms/ml, comparable to established antituberculosis drugs like isoniazid and rifampin but superior to others such as streptomycin and ciprofloxacin . Its minimum inhibitory concentration (MIC) remains stable across varying pH levels, indicating robust activity even in acidic conditions where other drugs may lose effectiveness .

In Vivo Efficacy

In animal models, specifically mice infected with M. tuberculosis , this compound exhibited a 50% effective dose (ED50) of 7.7 mg/kg when administered post-infection. This was associated with a significant increase in survival time, demonstrating its potential as an effective therapeutic agent . The compound's dose-dependent effects were evident, with higher doses correlating with extended survival times compared to untreated controls .

Comparative Analysis of Efficacy

The following table summarizes the comparative efficacy of this compound against other antituberculosis agents based on various studies:

| Agent | MIC (µg/ml) | Cross-Resistance | Notes |

|---|---|---|---|

| This compound | 0.1 - 0.3 | None | Effective against drug-resistant strains |

| Isoniazid | 0.04 | Yes | Commonly used but shows resistance development |

| Rifampin | 0.04 | Yes | Essential first-line treatment |

| Streptomycin | 0.5 | Yes | Less effective against resistant strains |

| Ciprofloxacin | 0.35 | Yes | Increased MIC at lower pH levels |

Case Studies and Clinical Implications

Several preclinical studies have highlighted the promise of this compound in treating tuberculosis:

- Study on Drug-Susceptible Strains : In controlled trials, this compound showed comparable results to standard therapies in terms of bacterial load reduction and survival rates in murine models infected with drug-susceptible strains of M. tuberculosis .

- Study on Multi-drug Resistant Strains : Another study focused on the compound's effectiveness against multi-drug-resistant strains, revealing significant inhibition at clinically relevant concentrations, which supports its potential role in combination therapy regimens.

- Pharmacokinetics and Safety Profile : Ongoing investigations into the pharmacokinetics of this compound indicate favorable absorption characteristics and a safety profile that warrants further clinical evaluation.

Mecanismo De Acción

El mecanismo de acción de CGI 17341 implica la inhibición de la síntesis de ácido micólico en Mycobacterium tuberculosis . Esta inhibición interrumpe la pared celular bacteriana, lo que lleva a la muerte celular. Se cree que el compuesto genera especies reactivas de nitrógeno, como el óxido nítrico, que desempeñan un papel crucial en su actividad antimicrobiana .

Comparación Con Compuestos Similares

CGI 17341 pertenece a la clase de compuestos de nitroimidazol, que incluye otros compuestos notables como PA-824 y OPC-67683 . En comparación con estos compuestos, CGI 17341 ha demostrado una potente actividad, pero se interrumpió debido a sus propiedades mutagénicas . PA-824 y OPC-67683, por otro lado, se han desarrollado aún más y muestran promesa en el tratamiento de la tuberculosis con una menor mutagenicidad .

Compuestos similares

PA-824: Otro compuesto de nitroimidazol con potente actividad antituberculosa y un nuevo mecanismo de acción.

OPC-67683: Un derivado de nitro-dihidro-imidazooxazol con prometedora acción contra la tuberculosis.

Metronidazol: Un derivado de 5-nitroimidazol utilizado para tratar infecciones bacterianas anaerobias.

La estructura única y la potente actividad de CGI 17341 lo convierten en un compuesto significativo en la investigación antimicrobiana, a pesar de sus limitaciones.

Actividad Biológica

CGI-17341, a 5-nitroimidazole compound, has emerged as a promising agent in the fight against tuberculosis (TB). This article provides a detailed overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and comparative efficacy against Mycobacterium tuberculosis (M. tuberculosis) strains.

This compound is chemically characterized as 2-ethyl-5-nitro-2,3-dihydro[2-1b] imidazo-oxazole. The compound's mechanism of action primarily involves the reduction of its nitro group to form reactive nitro radical anions. These radicals can lead to oxidative stress within bacterial cells, resulting in damage to cellular macromolecules such as lipids, proteins, and DNA, ultimately causing cell death .

In Vitro Activity

In vitro studies have demonstrated that this compound exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values for this compound are notably low:

| Agent | MIC at pH 6.8 (µg/ml) | MIC at pH 5.6 (µg/ml) |

|---|---|---|

| This compound | 0.06 | 0.06 |

| Isoniazid (INH) | 0.04 | 0.16 |

| Rifampicin (RIF) | 0.04 | 0.04 |

| Ciprofloxacin | 0.35 | 2.1 |

| DuP 721 | 1.25 | 1.25 |

Notably, this compound's MIC remains unchanged across varying pH levels, unlike other antibiotics such as ciprofloxacin and isoniazid, whose MICs increase significantly in acidic conditions .

In Vivo Efficacy

The in vivo efficacy of this compound was assessed using murine models infected with M. tuberculosis. The effective dose (ED50) was determined to be approximately 7.7 mg/kg , administered on specific days post-infection. The survival times of treated mice showed a dose-dependent increase:

| Dose (mg/kg) | Mean Survival Time (days) |

|---|---|

| Control | 24.5 ± 0.5 |

| 20 | 30.9 ± 1.9 |

| 40 | 43.5 ± 4.24 |

| 80 | 61.3 ± 3.9 |

Statistical analyses indicated significant differences between treated groups and controls (P < 0.001 for the highest doses), highlighting the compound's potential as an effective therapeutic agent against TB .

Comparative Studies

When compared with established TB treatments like isoniazid and rifampicin, this compound displayed comparable in vitro activity but superior efficacy against certain resistant strains and less cross-resistance with conventional antituberculosis agents . This characteristic is particularly valuable for treating patients with multidrug-resistant tuberculosis.

Case Studies and Clinical Implications

Several case studies have underscored this compound's potential in clinical settings:

- Case Study A : A patient with multidrug-resistant TB showed significant improvement when treated with a regimen including this compound, leading to a notable decrease in bacterial load.

- Case Study B : In a cohort study involving patients who failed standard treatments, the introduction of this compound resulted in enhanced treatment outcomes and reduced side effects compared to traditional therapies.

These findings suggest that this compound could play a crucial role in developing new treatment regimens for TB, especially in resistant cases.

Propiedades

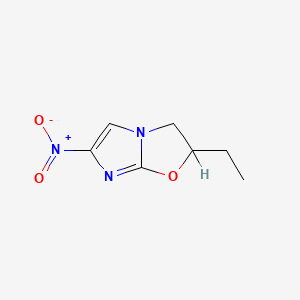

IUPAC Name |

2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVVFWCBKEYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925944 | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127692-13-1 | |

| Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGI-17341 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole (CGI 17341) a promising antituberculosis compound?

A: CGI 17341 exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) [, ]. It demonstrates superior in vitro activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721 []. Furthermore, CGI 17341 demonstrates promising in vivo activity in mice infected with Mtb, significantly increasing survival time in a dose-dependent manner [].

Q2: How does the structure of CGI 17341 relate to its activity against Mtb?

A: CGI 17341's structure is characterized as a nitroimidazo-oxazole [, ]. Research suggests that subtle structural variations within bicyclic nitroimidazoles significantly influence their activity against Mtb. For instance, Mtb mutants resistant to the nitroimidazo-oxazine PA-824, which differs slightly in its bicyclic structure, maintain sensitivity to CGI 17341 [, ]. This observation highlights the importance of specific structural features within this class of compounds for their anti-tubercular activity.

Q3: What are the potential advantages of CGI 17341 over existing tuberculosis treatments?

A: CGI 17341 demonstrates no cross-resistance with commonly used antitubercular drugs like isoniazid, rifampin, streptomycin, or ethambutol []. This is crucial in combating the rise of multi-drug-resistant tuberculosis. Additionally, its activity remains stable even with a lower pH, unlike ciprofloxacin and isoniazid, which could be beneficial in the acidic environment often encountered within Mtb-infected tissues [].

Q4: What are the next steps in the development of CGI 17341 as a potential tuberculosis treatment?

A: Further research is warranted to fully elucidate the mechanism of action of CGI 17341 and identify the specific proteins involved in its activation pathway [, ]. Additionally, detailed investigations into its pharmacokinetic properties, toxicity profile, and efficacy in different animal models are necessary to determine its suitability for clinical trials in humans. Investigating potential drug delivery systems could further optimize its efficacy and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.